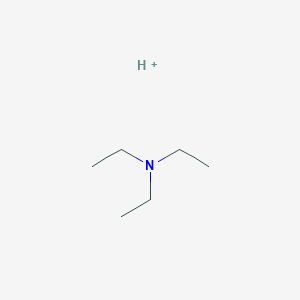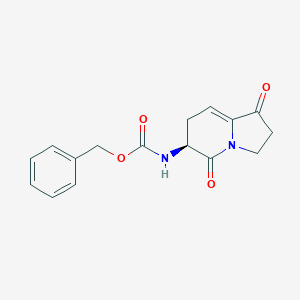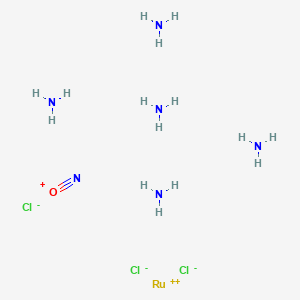
SD 4455
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SD 4455: is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a carboxylic acid group, a methylvinyl group, and a dimethylphosphate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SD 4455 typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylphosphite with a suitable carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through distillation or crystallization to achieve the required quality standards for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: SD 4455 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
SD 4455 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of SD 4455 involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2-Dichlorovinyl dimethyl phosphate: Known for its use as an insecticide.
Dimethyl phosphate: A simpler analog with different chemical properties.
Uniqueness: SD 4455 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
19491-70-4 |
|---|---|
Molekularformel |
C11H9NOS |
Molekulargewicht |
210.12 g/mol |
IUPAC-Name |
(E)-3-dimethoxyphosphoryloxybut-2-enoic acid |
InChI |
InChI=1S/C6H11O6P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H,7,8)/b5-4+ |
InChI-Schlüssel |
SMKWBNVXDMCGRW-SNAWJCMRSA-N |
SMILES |
CC(=CC(=O)O)OP(=O)(OC)OC |
Isomerische SMILES |
C/C(=C\C(=O)O)/OP(=O)(OC)OC |
Kanonische SMILES |
CC(=CC(=O)O)OP(=O)(OC)OC |
| 21300-86-7 | |
Synonyme |
(Z)-3-(Dimethoxyphosphinyloxy)-2-butenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


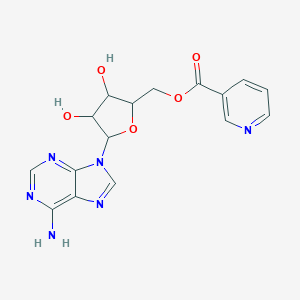
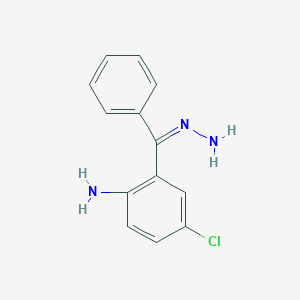
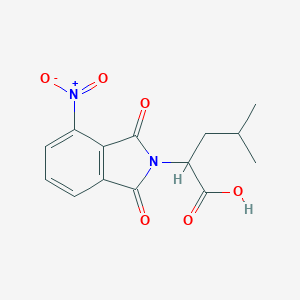
![1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine](/img/structure/B231553.png)
![(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B231554.png)
![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)
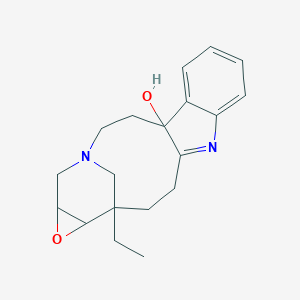
![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)


